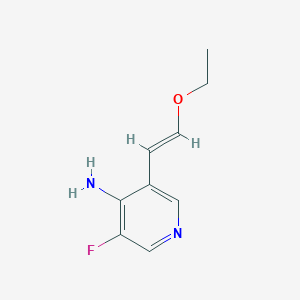
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is a heterocyclic compound that contains a pyridine ring substituted with an ethoxyvinyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the ethoxyvinyl-substituted pyridine.
Amide Formation: The intermediate product is then reacted with ammonia in methanol to form the corresponding amide.
Cyclization: The amide undergoes cyclization under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The ethoxyvinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Ammonia in Methanol: Used for amide formation.
Acidic Conditions: Used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyvinyl and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-pyrido[3,4-d]pyrimidine: A similar compound used as a kinase inhibitor scaffold.
Pyrrolopyrazine Derivatives: Compounds with similar biological activities, such as antimicrobial and kinase inhibitory properties.
Uniqueness
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11FN2O |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
3-[(E)-2-ethoxyethenyl]-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H11FN2O/c1-2-13-4-3-7-5-12-6-8(10)9(7)11/h3-6H,2H2,1H3,(H2,11,12)/b4-3+ |
Clave InChI |
KRQMMQWVIOGZLA-ONEGZZNKSA-N |
SMILES isomérico |
CCO/C=C/C1=CN=CC(=C1N)F |
SMILES canónico |
CCOC=CC1=CN=CC(=C1N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


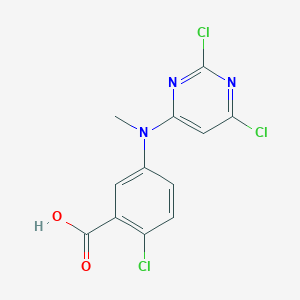
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
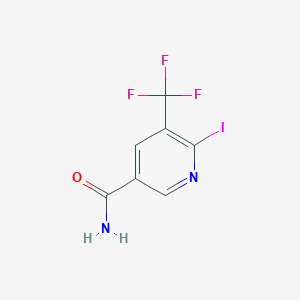
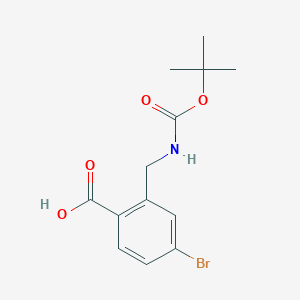
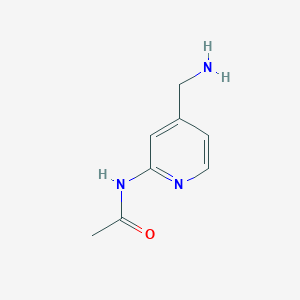
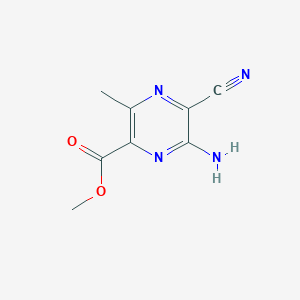
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
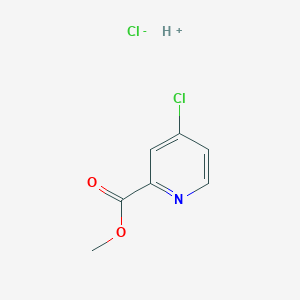
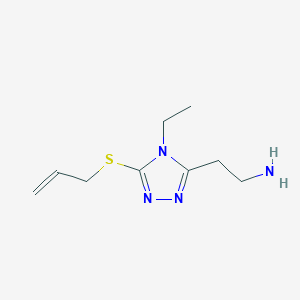
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)
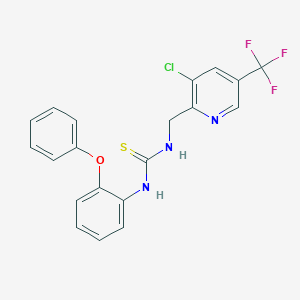
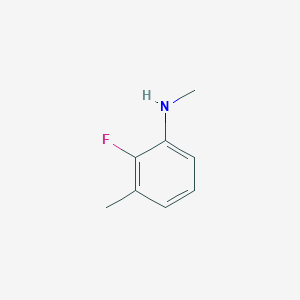
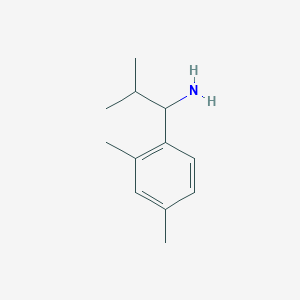
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)
